Bedaquiline

描述

Bedaquiline is a diarylquinoline antimycobacterial compound used primarily for the treatment of multidrug-resistant tuberculosis. It was approved for medical use in the United States in 2012 and is sold under the brand name Sirturo . This compound works by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis, which is essential for the bacteria’s energy production .

准备方法

合成路线和反应条件: 贝达喹啉的制备涉及多个步骤,从关键中间体的合成开始。 一种方法涉及用还原剂在溶剂中反应一种化合物,以生产贝达喹啉的外消旋体 . 另一种方法涉及在加热条件下使一种化合物与另一种化合物反应,这简化了工艺,并使大规模工业生产成为可能 .

工业生产方法: 贝达喹啉的工业生产通常涉及优化反应条件以提高产率和纯度。 例如,使用乙醇、甲醇、异丙醇或二甲基亚砜等溶剂与去离子水组合,可以改善最终产物的结晶和纯化 .

化学反应分析

Metabolic Reactions

Bedaquiline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes:

Primary Pathways

- N-Demethylation :

- N-Dealkylation :

Secondary Pathways

- Hydroxylation : Forms hydroxylated metabolites (e.g., M6) detected in hepatocyte incubations .

- Didealkylation : Generates N-didesmethyl this compound (M3) , a minor metabolite with negligible activity .

Synthetic and Manufacturing Reactions

This compound’s industrial synthesis involves stereoselective steps to resolve its two chiral centers :

Key Steps

- Quinoline Core Formation :

- Diastereomeric Resolution :

- Final Salt Formation :

Salt Formation Reactions

This compound forms salts with organic and inorganic acids to enhance physicochemical properties :

Drug-Drug Interaction Reactions

This compound’s metabolism is sensitive to CYP3A4 inhibitors/inducers :

Notable Interactions

- CYP3A4 Inhibition (e.g., TBI-166) :

- Rifampicin (CYP3A4 inducer) :

Stability and Degradation Reactions

科学研究应用

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)

Bedaquiline is primarily indicated for use in MDR-TB cases where standard treatment options are ineffective. Clinical trials have demonstrated its effectiveness when used alongside optimized background regimens (OBR). Key findings include:

- Efficacy : In a Phase 2 study involving 47 patients, this compound showed improved culture conversion rates at 8 and 24 weeks compared to placebo . Another study with 161 patients further corroborated these findings, indicating significant improvements in treatment outcomes .

- Safety : While this compound has been associated with some adverse effects such as QT prolongation and hepatotoxicity, careful patient selection and monitoring have mitigated these risks .

Use in Extensively Drug-Resistant Tuberculosis (XDR-TB)

Recent studies have explored this compound's role in treating XDR-TB. This compound has shown promise in improving treatment success rates and reducing mortality among XDR-TB patients when included in comprehensive treatment regimens. For instance, a cohort study from Egypt reported favorable outcomes for patients receiving this compound compared to those on conventional therapies .

Case Study 1: South Africa

In South Africa, a randomized controlled trial assessed the effectiveness of this compound in patients with MDR-TB. The results indicated that patients receiving this compound had higher rates of culture conversion at both 8 and 24 weeks compared to those receiving placebo . This study highlighted the potential of this compound as a cornerstone therapy for MDR-TB.

Case Study 2: Armenia and Georgia

Data from cohorts treated with this compound in Armenia and Georgia revealed significant improvements in treatment outcomes. The analysis included both study-level and patient-level characteristics, demonstrating that this compound contributed to lower mortality rates compared to traditional treatments .

Comparative Effectiveness

The following table summarizes key findings from various studies comparing this compound with conventional treatments for MDR-TB:

| Study Location | Patient Group | Treatment Regimen | Culture Conversion Rate | Mortality Rate |

|---|---|---|---|---|

| South Africa | 47 | This compound + OBR | Improved at 8 & 24 weeks | Higher than expected initially |

| Armenia/Georgia | Multiple | This compound + OBR | Significant improvement | Lower than conventional treatments |

| Egypt | Non-pregnant adults | This compound vs Conventional | Higher success rate | Reduced mortality |

Cost-Effectiveness

A recent cost-effectiveness analysis indicated that incorporating this compound into MDR-TB treatment regimens could improve health outcomes while reducing overall healthcare costs in high-burden TB countries . This finding supports the broader implementation of this compound as a first-line option for managing drug-resistant TB.

作用机制

贝达喹啉通过抑制结核分枝杆菌的 ATP 合酶发挥作用。 该酶负责合成 ATP,而 ATP 对细菌的能量产生至关重要 . 通过与 ATP 合酶的 c 亚基结合,贝达喹啉阻止细菌产生能量,导致其死亡 . 与其他通常靶向 DNA 促旋酶或细胞壁合成的抗分枝杆菌药物相比,该机制是独特的 .

相似化合物的比较

类似化合物: 与贝达喹啉类似的化合物包括其他抗分枝杆菌剂,如异烟肼、利福平,和氟喹诺酮类 . 这些化合物也以不同的机制靶向结核分枝杆菌。

独特之处: 贝达喹啉的独特之处在于其作用机制。 与其他靶向 DNA 促旋酶或细胞壁合成的抗分枝杆菌剂不同,贝达喹啉专门抑制 ATP 合酶,使其对多重耐药和广泛耐药结核病有效 .

结论

贝达喹啉是治疗多重耐药结核病的突破性化合物。其独特的行动机制,再加上其在临床环境中的有效性,使其成为抗击结核病的宝贵工具。贝达喹啉的合成、化学反应和科学研究应用突出了其在医学和科学研究中的重要性。

生物活性

Bedaquiline (BDQ) is a novel diarylquinoline compound that has emerged as a critical therapeutic agent in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB). Its unique mechanism of action, safety profile, and efficacy in clinical settings have made it a focal point of research. This article explores the biological activity of this compound, detailing its pharmacological effects, clinical outcomes, and ongoing research.

This compound selectively inhibits the mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis (Mtb). This inhibition leads to a decrease in ATP levels, resulting in bacterial cell death. Unlike traditional antibiotics, BDQ's mechanism is distinct from fluoroquinolones and other classes, making it effective against strains resistant to these medications .

In Vitro and In Vivo Studies

In Vitro Activity:

this compound exhibits bactericidal activity against both replicating and non-replicating Mtb. Studies indicate that BDQ effectively reduces bacterial load in cultures, with significant reductions observed at concentrations as low as 0.01 μg/mL . The compound has also shown activity against non-tuberculous mycobacteria, suggesting broader applications beyond TB treatment.

In Vivo Efficacy:

Clinical studies have demonstrated BDQ's effectiveness in real-world settings. A pooled analysis from multiple cohorts indicated a culture conversion rate of 78% at six months and a treatment success rate of 65.8% among patients with MDR-TB . Additionally, the ZeNiX trial reported cure rates exceeding 90% when BDQ was combined with other agents like pretomanid and linezolid .

Case Studies

- Multicenter Cohort Study:

- STREAM Trial:

Safety Profile

While nearly all patients experience some adverse events during treatment with BDQ, serious adverse events are relatively rare. The most common side effects include nausea, headache, and QT interval prolongation. Notably, only 5.8% of patients experienced significant QTcF prolongation (>500 ms), indicating that while monitoring is essential, the risk is manageable .

Resistance Mechanisms

Resistance to this compound can develop through mutations in the ATP synthase gene (atpE), which can compromise its effectiveness. Continuous monitoring and susceptibility testing are recommended to mitigate this risk .

Summary of Research Findings

| Study/Trial | Population Size | Culture Conversion Rate | Treatment Success Rate | Adverse Events Rate |

|---|---|---|---|---|

| Multicenter Cohort | 1,200 | 78% | 65.8% | 91.1% |

| ZeNiX Trial | N/A | >90% | N/A | N/A |

| STREAM Trial | N/A | N/A | Effective | Safe |

属性

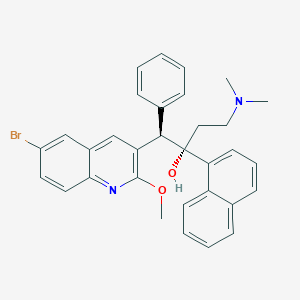

IUPAC Name |

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIJNHUBAXPXFS-XLJNKUFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027810, DTXSID80903989 | |

| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Bedaquiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis. Bacterial death occurs as a result of bedaquiline., Bedaquiline (BDQ), an ATP synthase inhibitor, is the first drug to be approved for treatment of multidrug-resistant tuberculosis in decades. Though BDQ has shown excellent efficacy in clinical trials, its early bactericidal activity during the first week of chemotherapy is minimal. Here, using microfluidic devices and time-lapse microscopy of Mycobacterium tuberculosis, we confirm the absence of significant bacteriolytic activity during the first 3-4 days of exposure to BDQ. BDQ-induced inhibition of ATP synthesis leads to bacteriostasis within hours after drug addition. Transcriptional and proteomic analyses reveal that M. tuberculosis responds to BDQ by induction of the dormancy regulon and activation of ATP-generating pathways, thereby maintaining bacterial viability during initial drug exposure. BDQ-induced bacterial killing is significantly enhanced when the mycobacteria are grown on non-fermentable energy sources such as lipids (impeding ATP synthesis via glycolysis). Our results show that BDQ exposure triggers a metabolic remodelling in mycobacteria, thereby enabling transient bacterial survival., Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis., Infections with Mycobacterium tuberculosis are substantially increasing on a worldwide scale and new antibiotics are urgently needed to combat concomitantly emerging drug-resistant mycobacterial strains. The diarylquinoline TMC207 /bedaquiline/ is a highly promising drug candidate for treatment of tuberculosis. This compound kills M. tuberculosis by binding to a new target, mycobacterial ATP synthase. In this study we used biochemical assays and binding studies to characterize the interaction between TMC207 and ATP synthase. We show that TMC207 acts independent of the proton motive force and does not compete with protons for a common binding site. The drug is active on mycobacterial ATP synthesis at neutral and acidic pH with no significant change in affinity between pH 5.25 and pH 7.5, indicating that the protonated form of TMC207 is the active drug entity. The interaction of TMC207 with ATP synthase can be explained by a one-site binding mechanism, the drug molecule thus binds to a defined binding site on ATP synthase. TMC207 affinity for its target decreases with increasing ionic strength, suggesting that electrostatic forces play a significant role in drug binding. Our results are consistent with previous docking studies and provide experimental support for a predicted function of TMC207 in mimicking key residues in the proton transfer chain and blocking rotary movement of subunit c during catalysis. Furthermore, the high affinity of TMC207 at low proton motive force and low pH values may in part explain the exceptional ability of this compound to efficiently kill mycobacteria in different microenvironments. | |

| Record name | Bedaquiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bedaquiline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

843663-66-1, 654653-93-7 | |

| Record name | Bedaquiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedaquiline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bedaquiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08903 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEDAQUILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bedaquiline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118 °C | |

| Record name | Bedaquiline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike many existing anti-tuberculosis drugs, Bedaquiline targets the energy production pathway of Mycobacterium tuberculosis specifically its ATP synthase. [] By binding to the transmembrane component of ATP synthase, it disrupts the proton gradient necessary for ATP synthesis, effectively cutting off the bacteria's energy supply. [] This unique mechanism makes it effective against both actively replicating and dormant mycobacteria, a crucial factor in combating persistent infections. []

A: Studies using Mycobacterium smegmatis as a model organism provide insights. This compound causes a rapid increase in oxygen consumption, indicating respiratory uncoupling. [] This uncoupling disrupts the proton motive force, specifically collapsing the transmembrane pH gradient without affecting membrane potential. [] This disturbance in proton cycling, essential for mycobacterial survival, is a key factor in the bactericidal effect of this compound. []

A: The molecular formula of this compound is C43H52N2O2, and its molecular weight is 616.88 g/mol. []

A: this compound possesses an unusually long terminal elimination half-life of approximately 5.5 months. [, ] This long half-life contributes to its prolonged presence in the body, potentially impacting treatment duration and requiring careful consideration of drug interactions, especially with drugs metabolized by CYP3A4. [, , ]

A: this compound's bioavailability increases significantly when taken with food. Studies show a 2-fold increase in bioavailability when administered with food, highlighting the importance of consistent administration practices for optimal drug exposure. []

A: this compound is primarily metabolized by the CYP3A4 enzyme in the liver. [, , , ] This metabolic pathway makes it susceptible to interactions with drugs that induce or inhibit CYP3A4, potentially altering its concentration and therapeutic effects. Co-administration with rifamycins, potent CYP3A4 inducers, significantly reduces this compound exposure, necessitating dosage adjustments. [, ] Similarly, the antiretroviral drug Lopinavir/Ritonavir, a CYP3A4 inhibitor, increases this compound exposure, requiring careful monitoring for potential toxicity. [, ] In contrast, this compound can be co-administered with Nevirapine, another antiretroviral, without dose adjustments as it does not significantly affect this compound exposure. []

A: Multiple studies demonstrate that adding this compound to a background MDR-TB regimen significantly improves treatment outcomes. [, , , , , ] For instance, in a phase 2b trial, this compound reduced the median time to sputum culture conversion from 125 days to 83 days compared to placebo. [] In a real-world setting in South Africa, this compound use was associated with a substantially higher favorable outcome rate at 24 months compared to a historical cohort of patients who did not receive the drug. []

A: While this compound shows promising in vitro activity against various NTM species, its efficacy in treating NTM infections is still under investigation. [, , ] Preliminary studies suggest that this compound-containing regimens may be effective for extrapulmonary NTM infections, but further research is needed to confirm these findings and to determine its role in treating pulmonary NTM infections. [, ]

A: The most common mechanism of this compound resistance is the acquisition of mutations in the Rv0678 gene. [, , , ] These mutations are thought to enhance the efflux of this compound from the bacterial cell via the MmpS5-MmpL5 efflux pump, reducing its intracellular concentration and effectiveness. [, ]

A: Notably, mutations in the Rv0678 gene also confer low-level cross-resistance to Clofazimine, another key drug used in MDR-TB treatment. [, ] This cross-resistance emphasizes the importance of drug susceptibility testing to guide treatment decisions and prevent the development of resistance. [, , ] Additionally, mutations in the pepQ gene have also been linked to low-level this compound and Clofazimine cross-resistance. []

A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the accurate quantification of this compound and its metabolites, like N-monodesmethyl this compound (M2), in human serum and other biological matrices. [, ] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. []

A: The US Food and Drug Administration approved this compound in 2012, marking a significant milestone as the first new TB drug approved in over 40 years. [, , ] Its approval was based on Phase II clinical trials demonstrating its ability to accelerate sputum culture conversion in patients with MDR-TB. [, , ] Despite concerns about potential safety issues, this compound's unique mechanism of action and its potential to address the growing threat of MDR-TB played a crucial role in its accelerated approval. [, , , , ]

A: Research suggests that this compound may have anti-cancer properties, particularly against cancer stem cells (CSCs). [] Studies using breast cancer cells show that this compound inhibits mitochondrial function and effectively blocks the proliferation of CSCs. [] These findings highlight its potential for cross-disciplinary applications, warranting further pre-clinical and clinical investigations to explore its therapeutic potential beyond tuberculosis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。